molecular formula C15H22Cl3NO B1394824 4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219972-19-6

4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

Cat. No. B1394824
M. Wt: 338.7 g/mol
InChI Key: MXRZZGCHUXIACN-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with the molecular formula C15H22Cl3NO . It is also known as AH-7921 and is a synthetic opioid analgesic drug.


Molecular Structure Analysis

The molecular structure of 4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride consists of a piperidine ring attached to a dichloro-dimethylphenoxy group via an ethyl chain .

Scientific Research Applications

2,4-Dichlorophenoxyacetic Acid (2,4-D) Research Applications

2,4-D is a herbicide that has been extensively studied for its environmental fate, toxicology, and mechanisms of action. Research has shown that 2,4-D can have toxic effects on non-target organisms, necessitating studies on its environmental impact and degradation pathways.

  • Environmental Fate and Behavior : Studies have focused on understanding the environmental fate of 2,4-D, including its persistence in soil and water and its potential for bioaccumulation. Research has highlighted the importance of microbial degradation in mitigating environmental impacts (Magnoli et al., 2020).

  • Toxicological Studies : There has been significant research on the toxicological effects of 2,4-D, particularly concerning its potential carcinogenicity and association with non-Hodgkin lymphoma. These studies have yielded mixed results, with some suggesting a possible link at high exposure levels (Stackelberg, 2013; Smith et al., 2017).

  • Mechanisms of Action and Resistance : Research into the mechanisms of action of 2,4-D has helped to understand how it affects plant physiology, contributing to the development of herbicide-resistant crops. Understanding these mechanisms is crucial for managing resistance and ensuring the sustainable use of herbicides (Zuanazzi et al., 2020).

Piperidine-Based Compounds in Medicinal Chemistry

Piperidine derivatives are a significant class of compounds in medicinal chemistry, with various applications ranging from neurology to oncology.

  • Neurological Applications : Piperidine derivatives have been investigated for their potential in treating neurological conditions. For example, donepezil, a piperidine derivative, is used in the treatment of Alzheimer's disease, highlighting the therapeutic potential of piperidine-based compounds in neurology (Román & Rogers, 2004).

  • Antineoplastic Agents : Research has also focused on developing piperidine-based compounds as antineoplastic agents, demonstrating the versatility of this chemical structure in drug development (Hossain et al., 2020).

properties

IUPAC Name

4-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO.ClH/c1-10-9-13(15(17)11(2)14(10)16)19-8-5-12-3-6-18-7-4-12;/h9,12,18H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRZZGCHUXIACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
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4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
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4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
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4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
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4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 6
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4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

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